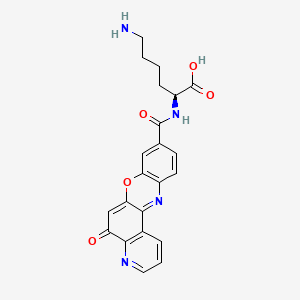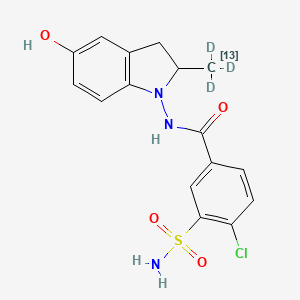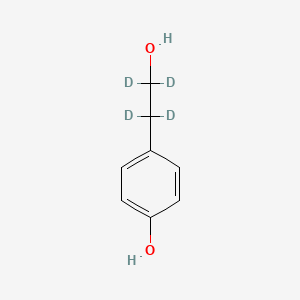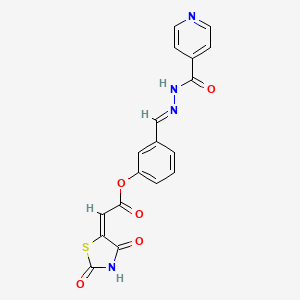
(S)-Lisinopril Dimer-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Lisinopril Dimer-d5 is a deuterated dimer of (S)-Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound, providing insights into its stability and behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Dimer-d5 involves the incorporation of deuterium atoms into the (S)-Lisinopril molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of (S)-Lisinopril can lead to the formation of this compound. For example, deuterated acids or bases can be used in the reaction steps to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Lisinopril Dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(S)-Lisinopril Dimer-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of (S)-Lisinopril.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites in biological systems.
Drug Development: Used in the development of new ACE inhibitors with improved efficacy and safety profiles.
Biological Studies: Understanding the interaction of (S)-Lisinopril with biological targets such as ACE.
Industrial Applications: Used in the production of deuterated drugs for enhanced stability and reduced metabolic degradation.
Mecanismo De Acción
(S)-Lisinopril Dimer-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Lisinopril: The non-deuterated form of (S)-Lisinopril Dimer-d5.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: An ACE inhibitor used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms help in tracing the compound in biological systems and understanding its behavior more accurately compared to non-deuterated analogs.
Propiedades
Fórmula molecular |
C42H60N6O9 |
|---|---|
Peso molecular |
798.0 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D |
Clave InChI |
HLRMNXJOFRUYAM-GQBLMRLDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)[C@H](CCC2=CC=CC=C2)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)O)C(=O)N4CCC[C@H]4C(=O)O)[2H])[2H] |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)












![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
